molecular formula C8H7N3O3 B6187169 7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid CAS No. 2680537-56-6

7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid

Cat. No.: B6187169
CAS No.: 2680537-56-6
M. Wt: 193.2
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Description

7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrazine ring, with a carboxylic acid group and a methyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular functions. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid: Lacks the methyl group present in 7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid.

    7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-6-carboxylic acid: Differs in the position of the carboxylic acid group.

Uniqueness

The presence of the methyl group in this compound contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.

Properties

CAS No.

2680537-56-6

Molecular Formula

C8H7N3O3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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